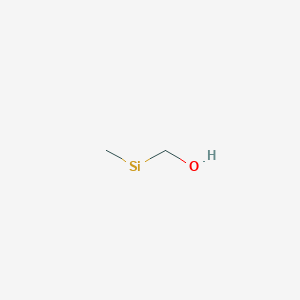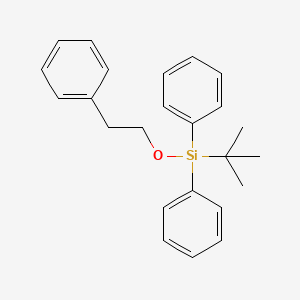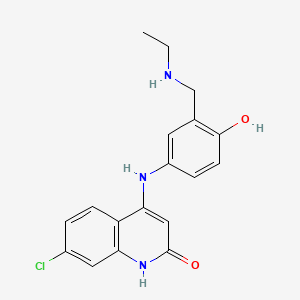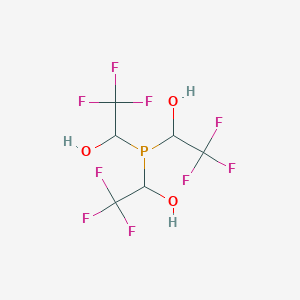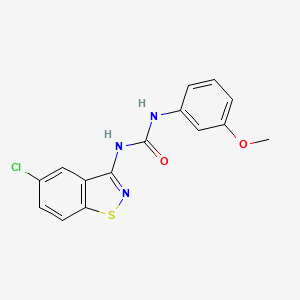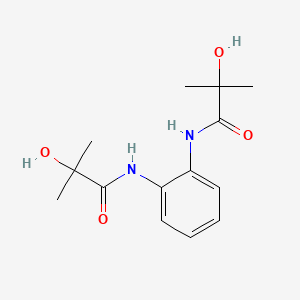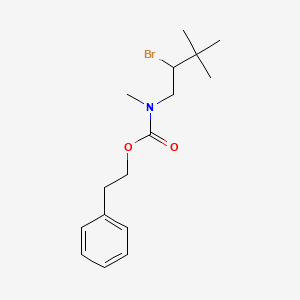
2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a phenylethyl group, a brominated butyl chain, and a methylcarbamate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Carbamate Formation: The brominated intermediate is then reacted with methyl isocyanate to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.
化学反应分析
Types of Reactions
2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the butyl chain can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation: The phenylethyl group can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols.
Oxidation: Formation of ketones or carboxylic acids.
Hydrolysis: Formation of amines and alcohols.
科学研究应用
2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of agrochemicals and pesticides due to its carbamate structure.
作用机制
The mechanism of action of 2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site, leading to the accumulation of acetylcholine and disruption of normal nerve function . This mechanism is similar to that of other carbamate-based pesticides and pharmaceuticals.
相似化合物的比较
Similar Compounds
2-Phenylethyl (2-chloro-3,3-dimethylbutyl)methylcarbamate: Similar structure but with a chlorine atom instead of bromine.
2-Phenylethyl (2-bromo-3,3-dimethylpentyl)methylcarbamate: Similar structure but with a longer alkyl chain.
Uniqueness
2-Phenylethyl (2-bromo-3,3-dimethylbutyl)methylcarbamate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific combination of the phenylethyl group, brominated butyl chain, and methylcarbamate moiety provides distinct chemical and physical properties that can be leveraged in various applications .
属性
CAS 编号 |
106693-16-7 |
|---|---|
分子式 |
C16H24BrNO2 |
分子量 |
342.27 g/mol |
IUPAC 名称 |
2-phenylethyl N-(2-bromo-3,3-dimethylbutyl)-N-methylcarbamate |
InChI |
InChI=1S/C16H24BrNO2/c1-16(2,3)14(17)12-18(4)15(19)20-11-10-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3 |
InChI 键 |
CRTGVJZSFAONMO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CN(C)C(=O)OCCC1=CC=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


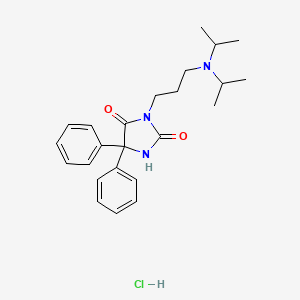
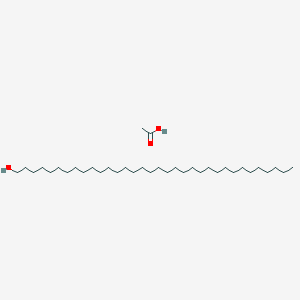
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)

![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)
